4'-Phenoxyacetophenone

描述

Significance of 4'-Phenoxyacetophenone as a Research Intermediate

This compound serves as a crucial building block in the synthesis of more complex molecules across various scientific domains. guidechem.com Its utility stems from the reactivity of its functional groups, which allow for the strategic introduction of the phenoxyacetophenone framework into larger molecular structures. guidechem.com

In the realm of pharmaceutical research , this compound is a valuable intermediate for the synthesis of a range of drug candidates. guidechem.comguidechem.comlookchem.com It provides a foundational structure for creating novel therapeutic agents. For instance, it is a precursor in the synthesis of 4-phenoxy-benzoic acid and has been utilized in the preparation of substituted 4'-phenoxy chalcones, which are investigated for their potential biological activities. chemicalbook.comasianpubs.org Additionally, it has been a starting material in the synthesis of thyronamine (B1227456) analogs, which are of interest for their pharmacological properties. acs.org

Within polymer chemistry , this compound is recognized for its role as a photoinitiator. chemimpex.com This application is particularly relevant in the production of UV-cured coatings and adhesives, where it facilitates the rapid curing process, thereby enhancing the durability and performance of the final products. chemimpex.com

The compound is also a staple in organic synthesis and chemical research , where it is employed as a starting material for a variety of organic compounds. guidechem.comchemimpex.com Its reactivity allows chemists to explore novel synthetic pathways and develop new materials. chemimpex.com For example, it can be used to produce derivatives like α-(Dimethylhydrazono)-4'-phenoxyacetophenone, which itself is a precursor for pharmaceuticals and agrochemicals. lookchem.com

Furthermore, in analytical chemistry , this compound is used as a standard in chromatographic techniques, aiding in the precise analysis of complex chemical mixtures. chemimpex.com

Current Research Landscape and Knowledge Gaps concerning this compound

The current body of research on this compound is largely centered on its application as a synthetic intermediate. Studies have detailed its use in Friedel-Crafts reactions and its conversion to other molecules. asianpubs.orgacs.org The synthesis of this compound itself is well-documented, with common methods involving the reaction of diphenyl ether with acetyl chloride or acetic anhydride (B1165640). guidechem.comasianpubs.org

Despite its established utility, there are discernible gaps in the comprehensive understanding of this compound. While its role as a precursor is widely acknowledged, there is a comparative lack of in-depth investigation into the mechanistic pathways of many of the reactions in which it participates. A deeper exploration of its reactivity profile under a wider array of conditions could unveil new synthetic possibilities.

Moreover, while its function as a photoinitiator is known, the full scope of its application in photochemistry remains an area ripe for further research. A more thorough examination of its photochemical properties could lead to the development of more efficient and specialized photoinitiating systems.

Finally, while the synthesis of various derivatives is reported, a systematic exploration of the structure-activity relationships of these new compounds is not always comprehensively documented in publicly available literature. Such studies would be invaluable for guiding the rational design of new molecules with specific desired properties, whether for medicinal, agricultural, or materials science applications. The serendipitous synthesis of compounds like 3'-azido-4'-phenoxyacetophenone during other targeted reactions suggests that the full reactive potential of this molecule is yet to be completely mapped out. ncat.edu

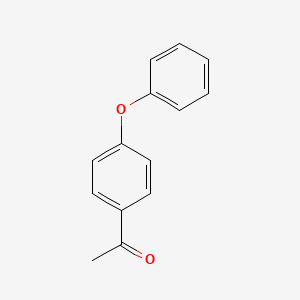

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-(4-phenoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c1-11(15)12-7-9-14(10-8-12)16-13-5-3-2-4-6-13/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJNIFZYQFLFGDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60284900 | |

| Record name | 4'-Phenoxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60284900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5031-78-7 | |

| Record name | 1-(4-Phenoxyphenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5031-78-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 39658 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005031787 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5031-78-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39658 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4'-Phenoxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60284900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-Phenoxyacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Investigations of 4 Phenoxyacetophenone

Established Synthetic Routes to 4'-Phenoxyacetophenone

The primary and most well-documented method for synthesizing this compound is through the Friedel-Crafts acylation of diphenyl ether. vulcanchem.commdpi.com This classic electrophilic aromatic substitution reaction involves the introduction of an acyl group onto the aromatic ring of diphenyl ether. byjus.comlibretexts.orgsapub.org

Friedel-Crafts Acylation of Diphenyl Ether with Acetic Anhydride (B1165640)

The acylation of diphenyl ether using acetic anhydride is a widely employed synthetic strategy. researchgate.net This reaction is catalyzed by a variety of acids to produce this compound. The general mechanism involves the formation of a highly reactive acylium ion from acetic anhydride, which then attacks the electron-rich aromatic ring of diphenyl ether. byjus.commasterorganicchemistry.com The phenoxy group of diphenyl ether is an ortho, para-director, leading to the preferential formation of the para-substituted product, this compound. researchgate.net

The choice of catalyst is crucial in the Friedel-Crafts acylation as it influences the reaction rate, yield, and selectivity. Various catalyst systems have been explored for the synthesis of this compound.

In the pursuit of more environmentally friendly and efficient catalytic processes, solid acid catalysts have emerged as a viable alternative to traditional homogeneous catalysts. ijcps.org Macroporous cation exchange resins, such as Amberlyst-15 and Indion-190, have proven to be effective catalysts for the acylation of diphenyl ether with acetic anhydride. researchgate.net These resins offer several advantages, including ease of separation from the reaction mixture, reusability, and reduced corrosion problems. ciac.jl.cnp2infohouse.org The catalytic activity of these resins is attributed to the presence of sulfonic acid groups within their porous structure. purolite.com However, a notable drawback is the deactivation of the resin over subsequent uses due to the blockage of pores by the larger product molecules, specifically the di-acylated derivatives. researchgate.net

Anhydrous hydrogen fluoride (B91410) (HF) serves as both a catalyst and a solvent in the Friedel-Crafts acylation of diphenyl ether. google.comgoogleapis.com It is a powerful condensing agent that facilitates the acylation of aromatic compounds. google.comthieme-connect.de The use of HF can lead to high conversions of the starting material and good selectivity towards the desired product. google.com However, the hazardous nature of anhydrous hydrogen fluoride necessitates special handling precautions and equipment. thieme-connect.decdnsciencepub.com

Aluminum chloride (AlCl₃) is a traditional and potent Lewis acid catalyst widely used in Friedel-Crafts acylation reactions. byjus.commasterorganicchemistry.comgoogle.com It functions by forming a complex with the acylating agent, which generates the electrophilic acylium ion. byjus.comsigmaaldrich.com While effective in promoting the reaction, the use of aluminum chloride often requires more than stoichiometric amounts due to its complexation with the ketone product. ijcps.org This, along with the generation of corrosive waste during workup, presents significant environmental and practical challenges. ijcps.org

Reaction Parameter Optimization for Yield and Selectivity

Optimizing reaction parameters is critical for maximizing the yield of this compound and enhancing the selectivity towards the desired para-isomer. researchgate.netrsc.org Key parameters that are often investigated include the molar ratio of reactants, catalyst loading, reaction temperature, and reaction time. researchgate.net

For instance, in the acylation of diphenyl ether with acetic anhydride catalyzed by macroporous cation exchange resins, the effects of these parameters on the reaction rate and selectivity have been systematically studied. researchgate.net Research has shown that adjusting these conditions can help to minimize the formation of unwanted byproducts, such as di-acylated derivatives, and mitigate catalyst deactivation. researchgate.net

Below is a table summarizing the impact of various reaction parameters on the synthesis of this compound using a macroporous cation exchange resin catalyst.

Table 1. Optimization of Reaction Parameters for the Synthesis of this compound

| Parameter | Condition | Observation |

|---|---|---|

| Molar Ratio (Diphenyl Ether:Acetic Anhydride) | Varied | An optimal ratio is crucial to maximize conversion and minimize di-acylation. |

| Catalyst Loading | Increased | Higher loading generally increases the reaction rate but may not affect selectivity. |

| Temperature | Increased | Leads to a higher reaction rate but can also promote the formation of byproducts. |

| Reaction Time | Extended | Longer times can increase conversion but may also lead to more side reactions. |

Temperature Effects on Reaction Kinetics

Temperature is a critical parameter in the synthesis of this compound, exerting a strong influence on reaction rates. In the Friedel-Crafts acylation of diphenyl ether, an increase in temperature generally leads to a higher reaction rate. researchgate.net However, there is an optimal temperature range to achieve maximum conversion and selectivity. For instance, in a study involving various anion-exchange resins for a different conversion process, an optimum reaction temperature of 150 °C was identified to achieve maximum conversion. mdpi.com Beyond the optimal point, higher temperatures can promote the formation of undesired byproducts and contribute to faster catalyst deactivation. chemrxiv.org The relationship between temperature and reaction kinetics is fundamental to optimizing the process for industrial-scale production, balancing reaction speed with yield and catalyst longevity.

Reactant Molar Ratio Influence

The molar ratio of the reactants, specifically diphenyl ether to the acylating agent (e.g., acetic anhydride), is a key determinant of product yield and selectivity. researchgate.net An excess of one reactant can drive the reaction towards completion but may also lead to the formation of byproducts. In Friedel-Crafts acylations, the molar ratio of the substrate to the acylating agent and the catalyst is carefully controlled. d-nb.info Studies have shown that varying the molar ratio of an iso-olefin to diphenyl ether in alkylation reactions can significantly affect the properties of the final product. google.com For the acylation of diphenyl ether, an optimal molar ratio is sought to maximize the yield of the desired mono-acylated product, this compound, while minimizing the formation of di-acylated derivatives which can complicate purification and deactivate the catalyst. researchgate.netacs.org

| Parameter | Condition | Observed Effect on Synthesis of this compound | Reference |

|---|---|---|---|

| Temperature | Increase from low to optimal (e.g., ~120-150°C) | Increases reaction rate and conversion. | researchgate.netmdpi.com |

| Temperature | Exceeding optimal range | May lead to increased byproduct formation and faster catalyst deactivation. | chemrxiv.org |

| Reactant Molar Ratio (Diphenyl Ether:Acetic Anhydride) | Optimized (e.g., near stoichiometric or slight excess of one reactant) | Maximizes yield of mono-acylated product (this compound). | researchgate.netd-nb.info |

| Reactant Molar Ratio (Diphenyl Ether:Acetic Anhydride) | Significant excess of acylating agent | Can increase the formation of di-acylated byproducts. | researchgate.net |

Solvent Effects (e.g., Nitromethane)

The choice of solvent can dramatically influence the outcome of Friedel-Crafts acylation reactions. While some syntheses are performed under solvent-free conditions, the use of a solvent can improve reaction activity and yield. researchgate.netresearchgate.net Nitromethane, a nitroalkane solvent, has been identified as a particularly effective medium for these reactions, especially when used in combination with a perchlorate (B79767) salt like lithium perchlorate (LiClO₄). google.comoup.com This solvent system has been shown to significantly improve the turnover of Lewis acid catalysts, enhancing the reaction yield dramatically. google.comoup.com The mechanism is thought to involve the generation of a highly active acylating species from the acylating agent and the LiClO₄-nitromethane medium in the presence of the catalyst. oup.com However, it is noted that using a nitroalkane solvent alone may not provide the desired level of reaction activity without the addition of the perchlorate. google.com

Catalyst Deactivation and Regeneration Strategies

A significant challenge in the catalytic synthesis of this compound, particularly when using reusable solid acid catalysts like ion exchange resins, is the deactivation of the catalyst over subsequent reaction cycles. researchgate.netepa.gov This decline in activity necessitates strategies for regeneration to ensure the economic viability of the process. While simple regeneration methods like washing can be employed, a deeper understanding of the deactivation mechanism is crucial for developing more robust catalysts and effective regeneration protocols. researchgate.net

Pore Blocking by Di-acylated Derivatives

The primary mechanism for the deactivation of macroporous ion exchange resins in the acylation of diphenyl ether is the physical blocking of the catalyst's pores. researchgate.net This obstruction is caused by the adsorption of larger product molecules, specifically the di-acylated derivatives of diphenyl ether. researchgate.netmdpi.com As these bulky byproducts form, they occupy the active sites and block the pore network of the resin, rendering a portion of the catalyst ineffective for subsequent reactions. researchgate.net This fouling mechanism physically prevents reactant molecules from accessing the catalytic sites within the resin's internal structure, leading to a noticeable drop in catalytic activity with each reuse cycle. researchgate.netumich.edu

Modeling of Deactivation Constants

To quantitatively understand and predict catalyst deactivation, kinetic models can be employed. umich.edu For the deactivation of ion exchange resins in this compound synthesis, a first-order model for independent deactivation has been shown to fit the experimental data satisfactorily. researchgate.net Such models allow for the extraction of both the reaction rate constants and the deactivation constants from the experimental data. researchgate.net By expressing deactivation as a function of factors like coke coverage or time-on-stream, these mathematical models become essential tools for reactor design and process optimization. umich.edumdpi.com The ability to model the rate of catalyst decay helps in predicting the catalyst's lifecycle and in designing effective regeneration strategies. researchgate.net

Alternative Synthetic Pathways for this compound

Beyond the standard Friedel-Crafts acylation, alternative synthetic routes to this compound and its precursors have been explored, offering different advantages in terms of starting materials, reaction conditions, and potential byproducts.

One notable alternative is the use of transfer hydrogenation. cardiff.ac.uk In one study, this compound was subjected to transfer hydrogenation conditions using 1,4-butanediol (B3395766) as a hydrogen donor and a ruthenium catalyst. cardiff.ac.uk This reaction aims to reduce the ketone group, and while the study found that the reaction did not proceed to completion, it represents a valid alternative chemical transformation for this molecule. cardiff.ac.uk

Another potential pathway involves the Fries rearrangement of phenyl acetate (B1210297) to produce hydroxyacetophenone isomers (ortho- and para-). chemrxiv.orgrsc.orgjocpr.com The desired 4-hydroxyacetophenone can be favored under specific conditions, such as low temperatures and polar solvents. chemrxiv.org This intermediate could then undergo an etherification reaction with a suitable phenyl source to yield this compound. This multi-step approach provides an alternative starting from readily available phenols and acetic acid derivatives. researchgate.net

A serendipitous synthesis was also reported where the reaction between 3'-azido-4'-hydroxyacetophenone and 2-(trimethylsilyl)phenyl triflate, intended to form a benzotriazole, unexpectedly yielded 3'-azido-4'-phenoxyacetophenone. ncat.edu This occurred through the formation of an ether linkage with the unprotected hydroxyl group, highlighting an unconventional route to a substituted phenoxyacetophenone structure. ncat.edu

Synthesis of this compound from 4'-Fluoroacetophenone (B120862)

The synthesis of this compound from 4'-fluoroacetophenone is effectively achieved through a nucleophilic aromatic substitution (SNAr) reaction. In this process, the fluorine atom on the aromatic ring of 4'-fluoroacetophenone is displaced by a phenoxy group.

A documented example of this synthesis involves the reaction of 4'-fluoroacetophenone with phenol (B47542). cardiff.ac.uk The reaction proceeds under specific conditions to yield this compound. This transformation is a key step in multi-step reaction sequences, sometimes used to create intermediates for more complex chemical structures. cardiff.ac.uk One study reported the successful synthesis of this compound (referred to as intermediate 73 in the study) in a moderate yield of 59% through this SNAr pathway. cardiff.ac.uk

Table 1: Synthesis of this compound via SNAr Reaction cardiff.ac.uk

| Reactant 1 | Reactant 2 | Key Reaction Type | Yield | Reference |

|---|---|---|---|---|

| 4'-Fluoroacetophenone | Phenol | Nucleophilic Aromatic Substitution (SNAr) | 59% | cardiff.ac.uk |

Mechanistic Elucidation of Formation Pathways for this compound

Understanding the reaction mechanism is crucial for optimizing reaction conditions and improving yield and selectivity. The formation of this compound can occur through different pathways, most notably nucleophilic aromatic substitution as described above, or via Friedel-Crafts acylation of diphenyl ether. researchgate.net Mechanistic studies provide insights into the elemental steps of these transformations.

The formation of this compound via the SNAr reaction of 4'-fluoroacetophenone with phenol proceeds through a plausible reaction intermediate. cardiff.ac.uk The mechanism involves the nucleophilic attack of the phenoxide ion onto the carbon atom bearing the fluorine atom. This step forms a resonance-stabilized intermediate known as a Meisenheimer complex. The presence of the electron-withdrawing acetyl group on the ring is crucial as it stabilizes this negatively charged intermediate, facilitating the reaction. The subsequent loss of the fluoride ion from this complex restores the aromaticity of the ring and yields the final product, this compound.

In alternative syntheses, such as the Friedel-Crafts acylation of diphenyl ether with acetic anhydride, the mechanism involves different intermediates. researchgate.net These reactions are often catalyzed by solid acids like ion-exchange resins or zeolites. researchgate.netresearchgate.net Theoretical calculations, such as Density Functional Theory (DFT), can be employed to model the transition states and compare activation barriers for different reaction pathways, providing a deeper understanding of the reaction energetics. Mechanistic studies of related acid-catalyzed aryl-ether bond cleavage reactions have identified intermediates such as enol-ethers. acs.org For complex catalytic cycles, various transition states, including four- or six-membered cyclic structures, have been proposed for specific reaction steps, such as catalyst regeneration. researchgate.net

Kinetic studies are essential for quantifying the rates of reaction and understanding the influence of various parameters. For the synthesis of this compound via the acylation of diphenyl ether, kinetic investigations have been performed to develop suitable models. researchgate.net

In one study using ion exchange resins as catalysts, the effects of reaction parameters on the reaction rate and selectivity were investigated to deduce the intrinsic kinetics. researchgate.net The experimental data were successfully fitted to a kinetic model based on the Eley-Rideal mechanism, where one reactant adsorbs onto the catalyst surface and then reacts with the second reactant from the bulk phase. researchgate.net Other studies on similar acylation reactions have found that the kinetics can be described by a Langmuir-Hinshelwood-Hougen-Watson mechanism, where both reactants are weakly adsorbed on the catalyst surface. researchgate.net

A pseudo-first-order kinetic model was also used to fit experimental data in some systems, yielding an apparent activation energy of 9.56 kcal/mol for a related esterification reaction. researchgate.net These kinetic models are invaluable for reactor design and process optimization. They also help in understanding catalyst deactivation, which can occur due to the blocking of catalyst pores by bulky product molecules. researchgate.net

Table 2: Kinetic Models in Acylation Reactions for Ketone Synthesis

| Reaction Type | Proposed Kinetic Model | Key Findings | Reference |

|---|---|---|---|

| Acylation of Diphenyl Ether | Eley-Rideal Mechanism | Model developed based on experimental data using ion exchange resin catalysts. | researchgate.net |

| Acylation of 1,4-dimethoxybenzene | Langmuir-Hinshelwood-Hougen-Watson | Reaction is intrinsically kinetically controlled with weak adsorption of reactants. | researchgate.net |

| Esterification of p-cresol | Pseudo-first-order | Apparent activation energy calculated as 9.56 kcal/mol. | researchgate.net |

Derivatives and Structural Modifications of 4 Phenoxyacetophenone

Synthesis of Novel 4'-Phenoxyacetophenone Derivativesgoogle.com

The structural modification of this compound has been a subject of interest in organic synthesis, leading to a variety of novel derivatives. These syntheses typically target the reactive sites of the molecule: the carbonyl group and the adjacent alpha-carbon. The following sections detail the synthesis of specific classes of these derivatives.

Alpha-Functionalized this compound Derivatives

Functionalization at the alpha-position, the carbon atom adjacent to the carbonyl group, introduces new reactive handles and can significantly alter the chemical properties of the parent molecule. This has been explored through the introduction of nitrogen-containing functional groups.

The synthesis of α-(Dimethylhydrazono)-4'-phenoxyacetophenone is achieved through the reaction of this compound with dimethylhydrazine. lookchem.com This reaction forms a stable hydrazone linkage at the alpha-carbon of the acetophenone (B1666503) backbone. lookchem.com The resulting compound is a derivative of acetophenone that features a dimethylhydrazone group at the alpha carbon and a phenoxy group at the 4' position of the aromatic ring. lookchem.com

Table 1: Chemical Data for α-(Dimethylhydrazono)-4'-phenoxyacetophenone

| Property | Value |

| Compound Name | α-(Dimethylhydrazono)-4'-phenoxyacetophenone |

| CAS Number | 24346-20-1 |

| Molecular Formula | C₁₆H₁₆N₂O₂ |

| Molecular Weight | 268.31 g/mol |

| Boiling Point | 397.7°C at 760 mmHg |

| Flash Point | 194.3°C |

| Density | 1.07 g/cm³ |

Data sourced from LookChem lookchem.com

The synthesis of an alpha-amino substituted phenoxyacetophenone derivative, specifically 4'-phenoxy-2-(tert-butylamino)acetophenone hydrochloride, has been documented. The process begins with the bromination of this compound to produce 2-bromo-4'-phenoxyacetophenone. This intermediate is then reacted with tert-butylamine (B42293) in propan-2-ol. The final step involves the addition of concentrated hydrochloric acid to the cooled mixture, which causes the hydrochloride salt to precipitate. The resulting solid is then collected by filtration. googleapis.com

Table 2: Synthesis of 4'-Phenoxy-2-(tert-butylamino)acetophenone Hydrochloride

| Step | Reactants | Reagents/Solvents | Product |

| 1 | This compound | Bromine | 2-Bromo-4'-phenoxyacetophenone |

| 2 | 2-Bromo-4'-phenoxyacetophenone | tert-Butylamine, Propan-2-ol | 4'-Phenoxy-2-(tert-butylamino)acetophenone |

| 3 | 4'-Phenoxy-2-(tert-butylamino)acetophenone | Concentrated Hydrochloric Acid | 4'-Phenoxy-2-(tert-butylamino)acetophenone hydrochloride |

Synthesis pathway based on patent WO 98/41525 googleapis.com

Hydrazone Derivatives of Phenoxyacetophenonechemrxiv.orgresearchgate.net

Hydrazone derivatives represent a significant class of compounds synthesized from this compound. These are typically formed by the condensation reaction between this compound and a substituted hydrazine. Recent research has focused on the synthesis of phenoxyacetophenone hydrazones that incorporate a 4-arylthiazole moiety. researchgate.netresearcher.life These complex derivatives highlight the utility of the phenoxyacetophenone scaffold in constructing more elaborate molecular architectures. researchgate.net The study of these hydrazone-containing scaffolds is an active area of research, with investigations into their structural and chemical properties. chemrxiv.org

Oxime Derivatives of Phenoxyacetophenonegoogleapis.com

The synthesis of oxime derivatives from acetophenones is a well-established chemical transformation. For this compound, the corresponding oxime can be prepared by reacting it with a hydroxylamine (B1172632) salt, such as hydroxylamine hydrochloride. google.comrepec.org The reaction is typically carried out by refluxing the ketone with hydroxylamine hydrochloride in the presence of a base like potassium hydroxide. repec.org This process converts the carbonyl group into an oxime functional group (-C=N-OH). The synthesis of a keto oxime from 4-acetyldiphenyl ether (an alternative name for this compound) serves as a key intermediate step in the preparation of glyoximes. tubitak.gov.trtubitak.gov.tr

Table 3: General Synthesis of Acetophenone Oximes

| Ketone | Reagents | Conditions | Product |

| Acetophenone Derivative (e.g., this compound) | Hydroxylamine Hydrochloride, Potassium Hydroxide | Reflux | Acetophenone Oxime Derivative |

General procedure based on Bawa & Friwan, 2019 repec.org

Glyoxime (B48743) Derivatives of 4-Phenoxyacetophenonetubitak.gov.tr

A specific glyoxime derivative, 4-phenoxyphenylglyoxime, has been synthesized from this compound (referred to as 4-acetyldiphenyl ether in the study). tubitak.gov.trtubitak.gov.tr The synthesis is a two-step process. First, the keto oxime, 4-phenoxy-α-oximinoacetophenone, is prepared. This is achieved by reacting this compound in ethanol (B145695) with isoamyl nitrite (B80452) using HCl gas as a catalyst. The resulting keto oxime is then converted into the glyoxime by reacting it with hydroxylamine hydrochloride in an aqueous ethanol solution. The structure of the final product, 4-phenoxyphenylglyoxime, was confirmed using FT-IR, ¹H NMR, and ¹³C NMR spectral data, as well as elemental analysis. tubitak.gov.tr

Table 4: Spectroscopic Data for 4-Phenoxyphenylglyoxime

| Analysis Type | Key Data Points |

| ¹H NMR (DMSO-d₆) | δ 11.83 (s, 1H, =N-OH), 11.69 (s, 1H, =N-OH), 7.82-6.99 (m, 9H, Ar-H), 7.64 (s, 1H, H-C=N) |

| ¹³C NMR (DMSO-d₆) | δ 157.02, 156.40, 150.98, 146.12, 130.12, 129.23, 124.31, 119.53, 119.01 (Aromatic & C=N carbons) |

| FT-IR (KBr, cm⁻¹) | 3235 (O-H), 1600 (C=N), 975 (N-O) |

Data sourced from Coşkun, 2006 tubitak.gov.tr

Phenoxyacetophenone-Bearing Thiazole (B1198619) Moiety Derivatives

The core structure of this compound has been utilized as a foundational element for the synthesis of more complex molecules, particularly those incorporating a thiazole ring. The thiazole nucleus is a well-regarded pharmacophore in medicinal chemistry, and its combination with the phenoxyacetophenone structure has yielded derivatives with significant biological potential. nih.gov

A notable area of research has been the synthesis of phenoxyacetophenone hydrazones that feature a 4-arylthiazole moiety. researchgate.netresearcher.life These compounds are typically synthesized through a multi-step process. One pathway involves the reaction of this compound with thiosemicarbazide, followed by cyclization with α-haloketones to form the thiazole ring. The resulting structure can be further modified.

Research has demonstrated the biological activities of these derivatives. For instance, a series of phenoxyacetophenone hydrazones bearing a 4-arylthiazole group were evaluated for their antileishmanial and antifungal properties. researchgate.netresearcher.life Four compounds from this series showed significant activity against Leishmania major promastigotes. researchgate.net The most promising compound in that study, designated as compound 6 , exhibited an IC50 (half-maximal inhibitory concentration) of 20.78 µM against the promastigotes. researchgate.net

The general structure-activity relationship (SAR) for thiazole derivatives suggests that the presence of electron-withdrawing groups, such as a nitro group (NO₂), or electron-donating groups, like a methoxy (B1213986) group (OMe), on the benzene (B151609) ring attached to the thiazole can be beneficial for antimicrobial activity. nih.gov

The following table summarizes the activity of selected phenoxyacetophenone-thiazole derivatives against Leishmania major.

| Compound | IC50 against Promastigotes (µM) | Selectivity Index (SI) vs. Vero Cells |

| 3 | 46.63 | 26.11 |

| 4 | 53.12 | 4.80 |

| 6 | 20.78 | 5.69 |

| Data sourced from ResearchGate. researchgate.net |

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For derivatives of this compound, SAR analyses have provided insights into how specific structural features influence their function.

While direct and extensive SAR studies on the this compound skeleton itself are specific to the biological target, principles can be drawn from related structures. For instance, in a series of 4-phenoxyquinoline derivatives designed as inhibitors of platelet-derived growth factor receptor (PDGFr) tyrosine kinase, substitutions on the phenoxy group were found to be critical for activity and selectivity. nih.gov The introduction of benzoyl and benzamide (B126) groups at the 4-position of the phenoxy ring led to compounds with potent and selective inhibitory activity against PDGFr, with IC50 values of 0.31 µM and 0.050 µM, respectively. nih.gov This highlights that modifications to the terminal phenyl ring of the phenoxy ether can significantly modulate biological outcomes.

In the context of the thiazole derivatives mentioned previously (Section 3.1.5), SAR analysis revealed key determinants for their activity. nih.gov

Substitution at Position 2 of the Thiazole: The nature of the substituent at this position is important. The presence of a nonpolar, hydrophobic moiety is often beneficial for antibacterial activity. nih.gov

Substitution on the Aryl Ring: For 2,4-disubstituted thiazole derivatives, the electronic properties of substituents on the benzene ring play a role. Both electron-withdrawing groups (like NO₂) and electron-donating groups (like OMe) in the para position of the benzene ring attached to the thiazole moiety have been shown to be advantageous for activity against certain bacterial and fungal strains. nih.gov

Hydrazone Linker: The hydrazone linkage itself is a key structural component, providing a point of flexibility and potential for hydrogen bonding, which can be critical for receptor interaction.

A separate study noted that a 2-acetylthio derivative of a related structure exhibited hypolipidemic activity, indicating another potential therapeutic application derived from modifications at the acetyl group. molaid.com

Stereochemical Aspects and Enantioselective Synthesis

Stereochemistry, the three-dimensional arrangement of atoms, is a fundamental aspect of medicinal chemistry, as different enantiomers (non-superimposable mirror images) of a chiral molecule can have vastly different biological activities. numberanalytics.com The ketone functional group in this compound is an achiral unit that can be converted into a chiral center, typically a secondary alcohol, through reduction. This transformation makes the stereochemical outcome of such reactions a critical consideration.

Asymmetric synthesis refers to a reaction that converts an achiral unit into a chiral unit in a way that produces unequal amounts of stereoisomers. uwindsor.ca This can be further specified as enantioselective if it produces a predominance of one enantiomer over the other. uwindsor.ca

For this compound derivatives, enantioselective synthesis would primarily focus on reactions involving the carbonyl group. Key strategies include:

Catalytic Asymmetric Reduction: This is a highly efficient method where a small amount of a chiral catalyst is used to stereoselectively reduce the ketone to a chiral alcohol. uwindsor.ca Catalysts often consist of a metal (like Ruthenium or Rhodium) complexed with a chiral ligand. These catalysts create a chiral environment that forces the reducing agent (e.g., H₂) to add to one face of the carbonyl preferentially, yielding one enantiomer in excess.

Chiral Reagents: Stoichiometric amounts of a chiral reducing agent can be used to achieve enantioselectivity. An example of this principle involves using reagents like those derived from chiral auxiliaries. slideshare.net

Substrate Control: If the this compound molecule already contains a chiral center elsewhere, it can direct the stereochemical outcome of a reaction at the ketone. This is known as diastereoselection. uwindsor.ca

The ability to synthesize a specific enantiomer is crucial because it allows for the investigation of the biological activity of each isomer separately. This is essential for developing safer and more effective therapeutic agents, as often one enantiomer is responsible for the desired therapeutic effect while the other may be inactive or contribute to undesirable side effects. The process of creating a single, specific enantiomer is known as enantioselective synthesis. numberanalytics.com

Advanced Spectroscopic and Computational Characterization of 4 Phenoxyacetophenone and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules in solution. For 4'-Phenoxyacetophenone, both ¹H and ¹³C NMR spectroscopy provide unambiguous evidence for its chemical structure.

¹H NMR Spectral Analysis for Structural Confirmation

The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent like chloroform-d (B32938) (CDCl₃), reveals distinct signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons.

The spectrum is characterized by the following key resonances:

A singlet in the upfield region, typically around δ 2.5-2.6 ppm, is attributed to the three protons of the methyl group (-CH₃) of the acetyl moiety.

A series of multiplets in the downfield region, generally between δ 6.9 and 8.0 ppm, correspond to the aromatic protons of the two phenyl rings. The protons on the acetophenone (B1666503) ring are typically deshielded more than those on the phenoxy ring due to the electron-withdrawing effect of the carbonyl group. Specifically, the protons ortho to the carbonyl group are expected to resonate at the most downfield position.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| -CH₃ | ~2.55 | Singlet |

| Aromatic H (phenoxy) | ~7.0-7.4 | Multiplet |

| Aromatic H (acetophenone, meta to C=O) | ~7.0 | Doublet |

| Aromatic H (acetophenone, ortho to C=O) | ~7.9 | Doublet |

The integration of these signals confirms the number of protons in each environment, and the coupling patterns (splitting of signals) provide information about the neighboring protons, further solidifying the structural assignment.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. In the case of this compound, the spectrum will show distinct signals for each unique carbon atom.

Key expected resonances in the ¹³C NMR spectrum include:

A signal for the methyl carbon (-CH₃) at the most upfield position, typically around δ 26-27 ppm.

A series of signals in the aromatic region (δ 115-165 ppm) corresponding to the twelve carbons of the two phenyl rings. The chemical shifts are influenced by the substituents on each ring.

A characteristic downfield signal for the carbonyl carbon (C=O) of the ketone, which is expected to appear around δ 196-198 ppm due to its significant deshielding.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| -CH₃ | ~26.5 |

| Aromatic C-H | ~118-132 |

| Aromatic C-O (phenoxy) | ~156 |

| Aromatic C-O (acetophenone) | ~162 |

| Aromatic C-C=O | ~132 |

| C=O | ~197 |

NMR Studies under Specific Reaction Conditions (e.g., Hydrogen Pressure)

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The FT-IR spectrum of this compound exhibits several characteristic absorption bands:

A strong, sharp absorption band in the region of 1670-1690 cm⁻¹ is indicative of the C=O stretching vibration of the aryl ketone.

Several bands in the region of 1400-1600 cm⁻¹ are due to the C=C stretching vibrations within the aromatic rings.

A distinct band around 1240-1260 cm⁻¹ corresponds to the asymmetric C-O-C stretching of the ether linkage.

Bands in the region of 3000-3100 cm⁻¹ are attributed to the aromatic C-H stretching vibrations, while the aliphatic C-H stretching of the methyl group appears just below 3000 cm⁻¹.

The presence of a para-substituted benzene (B151609) ring can be inferred from a peak around 848 cm⁻¹ researchgate.net.

Table 3: Key FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Characteristic Frequency (cm⁻¹) |

| C=O (Aryl Ketone) | Stretching | 1670-1690 |

| C=C (Aromatic) | Stretching | 1400-1600 |

| C-O-C (Ether) | Asymmetric Stretching | 1240-1260 |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C-H (Aliphatic, -CH₃) | Stretching | <3000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Time-Dependent Density Functional Theory (TD-DFT)

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones.

The UV-Vis spectrum of this compound is expected to show absorptions arising from electronic transitions within its conjugated system, which includes the benzene rings and the carbonyl group. The primary transitions are:

π → π* transitions : These are typically strong absorptions and occur due to the excitation of electrons from the π bonding orbitals of the aromatic rings and the carbonyl group to the corresponding π* antibonding orbitals. These are expected to appear at shorter wavelengths (higher energy).

n → π* transitions : This weaker transition involves the excitation of a non-bonding electron (from the lone pair of the carbonyl oxygen) to the π* antibonding orbital of the carbonyl group. This transition occurs at a longer wavelength (lower energy) and often has a lower intensity.

For acetophenone and its derivatives, the π → π* transition is typically observed around 240-250 nm, while the weaker n → π* transition appears around 280-320 nm.

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra of molecules. By calculating the energies of the electronic excited states, TD-DFT can provide theoretical λmax values and information about the nature of the electronic transitions (e.g., which molecular orbitals are involved). These theoretical predictions can be compared with experimental UV-Vis spectra to aid in the assignment of absorption bands and to gain a deeper understanding of the electronic structure of the molecule. Studies have shown that TD-DFT calculations can satisfactorily predict the UV-Vis spectra of natural compounds with photoprotective properties mdpi.com.

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. When coupled with Gas Chromatography (GC-MS), it allows for the separation and identification of individual components in a mixture.

The mass spectrum of this compound will show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation pattern observed in the mass spectrum provides valuable structural information. For ketones, a major fragmentation pathway is the cleavage of the C-C bonds adjacent to the carbonyl group libretexts.org.

Key expected fragments for this compound include:

Molecular Ion ([M]⁺) : The peak corresponding to the intact molecule.

[M - CH₃]⁺ : Loss of a methyl group from the acetyl moiety, resulting in a stable acylium ion. This is often a prominent peak.

[C₆H₅O]⁺ : A fragment corresponding to the phenoxy group.

[C₆H₅]⁺ : A fragment corresponding to a phenyl group.

GC-MS analysis is crucial for identifying this compound in complex mixtures and for confirming its purity. The retention time from the gas chromatogram and the mass spectrum together provide a high degree of confidence in the identification of the compound.

Identification of Lignin (B12514952) Depolymerization Products

Lignin, a complex aromatic polymer found in plant biomass, is a promising sustainable source for valuable phenolic compounds. whiterose.ac.uklakeheadu.ca The process of breaking down this polymer, known as depolymerization, can yield a variety of low molecular weight aromatic compounds. researchgate.net One of the key strategies in lignin valorization is the cleavage of the most abundant ether bond, the β-O-4 linkage, which is critical in determining the yield of phenolic monomers. whiterose.ac.ukacs.org

Catalytic depolymerization methods are often employed to break down lignin into useful chemicals. whiterose.ac.uk Depending on the specific process and catalyst used, a range of aromatic products can be obtained. Among these products, acetophenone derivatives have been identified. For instance, a 10% yield of p-hydroxy acetophenone derivatives was obtained from organosolv lignin using a strategy where the aliphatic alcohol moieties in lignin act as an internal hydrogen donor. acs.orgnih.gov While the search results specifically highlight the formation of p-hydroxy acetophenone derivatives, the presence of such compounds points to the general formation of acetophenone structures during lignin depolymerization. This compound, as a related ketone, fits into the class of aromatic monomers that can be derived from the complex structure of lignin.

X-ray Diffraction (XRD) and Single Crystal X-ray Diffraction (SC-XRD) Studies

X-ray Diffraction (XRD) is a foundational analytical technique for investigating the atomic and molecular arrangement within crystalline materials. pulstec.net For a more precise determination of a crystal's internal lattice, Single-Crystal X-ray Diffraction (SC-XRD) is employed. carleton.edu This non-destructive technique provides detailed, high-precision information about the three-dimensional arrangement of atoms, including unit cell dimensions, the specific positions of atoms within the lattice, and the strength of interatomic bonds and supramolecular interactions. carleton.edumdpi.com

The process involves directing monochromatic X-rays onto a single crystal. carleton.edu The interaction of these rays with the crystal's electron cloud produces a unique diffraction pattern of ordered spots. pulstec.net This pattern occurs when the conditions for constructive interference, as described by Bragg's Law, are met. pulstec.netcarleton.edu By analyzing the position and intensity of these diffraction spots, researchers can determine the precise atomic structure of the molecule. pulstec.net This method is crucial for identifying new materials and understanding the relationship between a substance's structure and its properties. carleton.edumdpi.com

From the data generated by SC-XRD, a detailed crystal structure can be refined. carleton.edu This refined structure provides precise measurements of intramolecular features, such as the lengths of chemical bonds between atoms and the angles formed by these bonds. pulstec.netcarleton.edu These parameters are fundamental to understanding the molecule's geometry and conformation in the solid state.

For this compound, an SC-XRD analysis would reveal the precise spatial relationship between the phenoxy group, the central phenyl ring, and the acetyl group. It would provide definitive values for:

The C-C bond lengths within the aromatic rings.

The C=O and C-C bond lengths of the acetyl group.

The C-O-C ether linkage's bond lengths and angle.

The dihedral angles, which describe the rotational orientation of the two phenyl rings relative to each other.

This information is invaluable for validating and refining the results obtained from computational modeling methods. dergipark.org.tr

Computational Chemistry and Molecular Modeling

Computational chemistry serves as a powerful tool to complement experimental findings and to predict molecular properties. nih.gov Techniques such as Density Functional Theory (DFT) allow for the investigation of a molecule's electronic structure and geometry. researchgate.net

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.netcore.ac.uk It is widely used to determine a molecule's optimized geometry, which corresponds to its most stable, lowest-energy conformation. dergipark.org.tr DFT calculations can also predict vibrational frequencies, which correspond to the stretching and bending of chemical bonds. These theoretical frequencies can be correlated with experimental data from infrared (IR) and Raman spectroscopy to provide a detailed understanding of a molecule's vibrational modes. dergipark.org.trresearchgate.net

For this compound, DFT calculations at a level such as B3LYP with a 6-311++G(d,p) basis set would provide insights into its structural parameters and vibrational spectrum. dergipark.org.tr The calculated vibrational frequencies are often scaled to better match experimental results. dergipark.org.tr

Table 1: Representative Vibrational Modes for this compound (Hypothetical DFT Data)

| Vibrational Mode | Description | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| ν(C=O) | Carbonyl group stretching | ~1700 |

| ν(C-O-C) | Asymmetric ether stretching | ~1250 |

| ν(C-H) aromatic | Aromatic C-H stretching | ~3100-3000 |

| ν(C-H) methyl | Methyl C-H stretching | ~2950-2850 |

| δ(CH₃) | Methyl group bending | ~1450-1350 |

This table is illustrative and based on characteristic vibrational frequencies for the functional groups present in the molecule.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to explain and predict chemical reactivity. wikipedia.orgimperial.ac.uk It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgpku.edu.cn

HOMO: The highest energy orbital containing electrons. It characterizes the molecule's ability to donate electrons, relating to its nucleophilicity or basicity. youtube.com

LUMO: The lowest energy orbital devoid of electrons. It represents the molecule's ability to accept electrons, relating to its electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, FMO analysis can predict the most likely sites for nucleophilic and electrophilic attack. youtube.com

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations that illustrate the charge distribution within a molecule. libretexts.org They are invaluable for understanding intermolecular interactions and predicting chemical reactivity. researchgate.net The map is colored according to the local electrostatic potential on the molecule's surface. wolfram.com

Red/Orange/Yellow: Regions of negative electrostatic potential, indicating electron-rich areas. These sites are susceptible to electrophilic attack. youtube.com

Blue: Regions of positive electrostatic potential, indicating electron-poor areas. These sites are susceptible to nucleophilic attack. youtube.comwalisongo.ac.id

Green: Regions of neutral or near-zero potential. youtube.com

In an MEP map of this compound, the most negative potential (red) would be concentrated around the oxygen atom of the carbonyl group due to its high electronegativity and lone pairs of electrons. The ether oxygen would also show a region of negative potential. The hydrogen atoms of the methyl group and the aromatic rings would exhibit regions of positive potential (blue). dergipark.org.trwalisongo.ac.id

Nonlinear Optical (NLO) Property Investigations

Nonlinear optical (NLO) materials are crucial for advancements in photonic and optoelectronic technologies, with applications in frequency mixing, optical switching, and data storage. Organic molecules, particularly those with extended π-conjugated systems, are promising candidates for NLO applications due to their large and rapid nonlinear responses. The NLO properties of a molecule are governed by its response to an intense electromagnetic field, leading to phenomena such as second-harmonic generation (SHG).

The structure of this compound, featuring two phenyl rings connected by an ether linkage and conjugated with a carbonyl group, provides a π-electron system that is a prerequisite for NLO activity. The potential for intramolecular charge transfer (ICT) from electron-donating to electron-accepting groups across the conjugated bridge is a key factor in enhancing NLO response. While this compound does not possess classic strong donor and acceptor groups, the phenoxy group can act as a weak electron donor and the acetyl group as a weak acceptor.

Computational quantum chemistry serves as a powerful tool for predicting the NLO properties of molecules. Methods such as Density Functional Theory (DFT) and Møller–Plesset perturbation theory (MP2) are employed to calculate the molecular polarizability (α) and the first-order hyperpolarizability (β), which quantify the linear and quadratic NLO responses, respectively researchgate.netcambridge.org. For potential NLO materials like chalcones and phenanthrene (B1679779) derivatives, computational studies have been used to optimize molecular geometries and calculate these NLO parameters, often including the effects of different solvents using models like the conductor-like polarizable continuum model (CPCM) researchgate.netrsc.org.

Although the conjugated structure of this compound suggests potential NLO activity, specific experimental or computational studies detailing the hyperpolarizability and other NLO coefficients for this particular compound are not prominent in the reviewed scientific literature. Future research employing computational methods could elucidate its NLO potential, guiding the synthesis of derivatives with enhanced donor-acceptor characteristics to amplify the NLO response.

Natural Bond Orbital (NBO) Analysis for Stability and Delocalization

Natural Bond Orbital (NBO) analysis is a computational chemistry method that translates the complex, delocalized molecular orbitals of a wavefunction into a localized, intuitive picture of chemical bonding that aligns with classical Lewis structures nih.govwisc.edu. This method provides a detailed understanding of the electron density distribution in terms of bonds, lone pairs, and core orbitals, as well as insights into intramolecular stability and electron delocalization through hyperconjugative interactions materialsciencejournal.orgmpg.de.

The NBO method analyzes donor-acceptor interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis-type NBOs. The stabilization energy (E(2)) associated with these interactions is calculated using second-order perturbation theory, quantifying the extent of electron delocalization from a filled bonding or lone pair orbital to an empty antibonding orbital. Higher E(2) values indicate stronger interactions and greater molecular stability.

For this compound, an NBO analysis would provide quantitative insights into its electronic structure:

Bonding and Hybridization: It would describe the σ and π bonds of the phenyl rings, the C=O and C-C bonds of the acetyl group, and the C-O-C ether linkage, along with the hybridization of each atom.

Lone Pair Delocalization: The analysis would characterize the two lone pairs on the ether oxygen and the two on the carbonyl oxygen. It would be particularly insightful to quantify the delocalization of the ether oxygen's lone pairs into the antibonding π* orbitals of the adjacent phenyl ring.

Hyperconjugative Interactions: Key interactions would include the delocalization of electron density from the oxygen lone pairs (n) to the antibonding π* orbitals of the aromatic rings (n → π), and from the π orbitals of the phenyl rings to the antibonding π orbital of the carbonyl group (π → π*). For example, in salicylanilide (B1680751) derivatives, significant stabilization energy has been attributed to the delocalization of oxygen lone pair density into antibonding orbitals of the aromatic system materialsciencejournal.org.

Computational Studies of Catalytic Cycles and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for investigating the mechanisms of catalytic reactions at a molecular level. It allows for the mapping of potential energy surfaces, the identification of intermediates, and the characterization of transition states, thereby providing a detailed understanding of reaction pathways and kinetics.

While computational studies focusing specifically on catalytic cycles involving this compound as the catalyst are not documented, numerous studies have investigated reactions where acetophenone and its derivatives act as substrates. These studies provide a framework for how this compound would be computationally analyzed in a catalytic context.

A key area of research is the catalytic hydrodeoxygenation (HDO) of biomass-derived ketones, a critical process in biofuel upgrading. For instance, DFT calculations have been used to investigate the binding energy of acetophenone on palladium surfaces, revealing the importance of including van der Waals interactions for accurate modeling of aromatic compound adsorption on metal catalysts dtu.dk. In other work, the selective HDO of various substituted acetophenones using bimetallic iron-ruthenium nanoparticle catalysts has been explored d-nb.inforsc.org. These studies elucidate the reaction mechanism, suggesting that deoxygenation can proceed via cleavage of the C-O bond and alcohol elimination d-nb.info.

Such computational approaches could be applied to understand various catalytic transformations of this compound. For example, DFT calculations could model its hydrogenation, oxidation, or C-O bond cleavage reactions on different catalyst surfaces. By calculating the energies of transition states and intermediates, researchers could predict the most favorable reaction pathways, identify rate-limiting steps, and rationally design more efficient and selective catalysts for its conversion into other valuable chemicals.

Prediction of Pharmacokinetics Properties and Drug-Likeness

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a fundamental step in modern drug discovery, helping to identify candidates with favorable pharmacokinetic profiles and reduce late-stage attrition nih.govrsc.org. A key component of this initial screening is the assessment of "drug-likeness," often evaluated using frameworks like Lipinski's rule of five wikipedia.orgmappingignorance.org.

Lipinski's rule of five states that an orally active drug generally has no more than one violation of the following criteria: a molecular weight (MW) under 500 Daltons, a logP (octanol-water partition coefficient) not exceeding 5, no more than 5 hydrogen bond donors (HBD), and no more than 10 hydrogen bond acceptors (HBA) wikipedia.orgdrugbank.comtiu.edu.iq.

An analysis of this compound according to Lipinski's rule is presented below.

The analysis shows that this compound complies with all criteria of Lipinski's rule of five, suggesting it possesses physicochemical properties consistent with good membrane permeability and oral bioavailability. Its moderate lipophilicity (logP = 3.91) and low molecular weight are favorable for absorption guidechem.comsigmaaldrich.com.

Beyond Lipinski's rule, other pharmacokinetic properties can be predicted. The polar surface area (PSA) is another important descriptor, with values typically under 140 Ų being favorable for oral absorption. This compound has a calculated PSA of 26.3 Ų guidechem.com. Metabolism is often dominated by cytochrome P450 (CYP) enzymes. The structure of this compound makes it a likely substrate for CYP-mediated oxidation, potentially at the aromatic rings or the acetyl methyl group. In silico models are frequently used to predict which specific CYP isozymes might be involved in the metabolism of a new chemical entity csmres.co.uk. Studies on derivatives containing the 4-phenoxyphenyl moiety have utilized in silico ADMET predictions to guide development nih.gov.

Predicted Collision Cross Section (CCS) Values

Collision Cross Section (CCS) is an important physicochemical property that reflects the size and three-dimensional shape of an ion in the gas phase. It is measured using ion mobility-mass spectrometry (IM-MS) and is increasingly used as a robust analytical parameter for enhancing confidence in chemical identification, particularly in complex fields like metabolomics and proteomics. The combination of retention time, mass-to-charge ratio (m/z), and experimental CCS provides a higher degree of specificity for compound annotation than any of these measurements alone.

Due to the limited availability of experimental CCS values from authentic standards, computational prediction tools have become essential. These tools calculate theoretical CCS values based on the 3D structure of a molecule for different ion adducts.

Predicted CCS values for various adducts of this compound have been calculated and are available in public databases. These values serve as a reference for identifying this compound in IM-MS analyses.

Data sourced from PubChemLite. The values are predicted using the CCSbase model. dtu.dk

The availability of these predicted CCS values across a range of common adducts in both positive and negative ionization modes significantly aids in the unambiguous identification of this compound in untargeted screening experiments.

Reactivity and Reaction Mechanisms of 4 Phenoxyacetophenone

Hydrogenation Reactions

Hydrogenation reactions are fundamental transformations in organic chemistry, typically involving the addition of hydrogen across a double or triple bond. In the context of 4'-Phenoxyacetophenone, the primary focus is the reduction of its ketone group to a secondary alcohol. This can be achieved through various methods, including enantioselective hydrogenation and transfer hydrogenation, which offer control over stereochemistry and utilize different hydrogen sources, respectively.

Enantioselective Hydrogenation of 2-Phenoxyacetophenone

Enantioselective hydrogenation is a powerful technique for synthesizing optically active secondary alcohols from prochiral ketones like 2-Phenoxyacetophenone. This process employs a chiral catalyst to selectively add hydrogen to one of the two enantiofaces of the carbonyl group, resulting in a preponderance of one enantiomer of the corresponding alcohol. nih.gov

The efficiency of such reactions is determined by the catalyst's activity, the enantioselectivity, and the range of applicable substrates. nih.gov Ruthenium complexes incorporating chiral diphosphine ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), and a chiral diamine ligand are highly effective for this transformation. nih.gov These catalytic systems can achieve high turnover numbers and excellent enantiomeric excess (ee) for a variety of aromatic ketones. nih.gov The reaction is sensitive to the substituents on the ketone, but electron-donating or -attracting groups on the phenyl ring generally have minimal impact on the stereoselectivity. nih.gov A key advantage of these catalysts is their high degree of carbonyl-selectivity, leaving other functional groups on the substrate intact. nih.gov

For 2-Phenoxyacetophenone, the reaction would proceed as follows, yielding a chiral 1-(2-phenoxyphenyl)ethanol:

Substrate: 2-Phenoxyacetophenone

Reaction: Asymmetric Hydrogenation

Catalyst System: Chiral Ru-diphosphine/diamine complex

Product: Enantiomerically enriched 1-(2-phenoxyphenyl)ethanol

The precise differentiation between the phenoxy-substituted phenyl group and the methyl group attached to the carbonyl carbon by the chiral catalyst is crucial for achieving high enantioselectivity. nih.gov

Transfer Hydrogenation of this compound

Transfer hydrogenation offers an alternative to using high-pressure molecular hydrogen (H₂). wikipedia.org This method involves the transfer of hydrogen from a donor molecule, most commonly isopropanol (B130326) or formic acid, to the substrate. wikipedia.org The donor molecule is concurrently oxidized; for instance, isopropanol is converted to acetone. wikipedia.org This reaction is typically catalyzed by transition metal complexes, with ruthenium and rhodium-based catalysts being particularly common. wikipedia.org

The process is advantageous as it generally occurs under milder conditions of temperature and pressure. wikipedia.org For the reduction of this compound, a representative catalyst precursor could be derived from (cymene)ruthenium dichloride dimer and a chiral ligand like tosylated diphenylethylenediamine. wikipedia.org The reaction mechanism is described as an "outer sphere mechanism" and can be performed asymmetrically to produce a chiral alcohol if a chiral catalyst is used. wikipedia.org

A proposed catalytic cycle for transfer hydrogenation mediated by a neutral ruthenium complex involves the following key steps:

Formation of a ruthenium hydride species from the catalyst precursor and the hydrogen donor (e.g., isopropanol).

Coordination of the ketone (this compound) to the metal center.

Transfer of the hydride from the metal to the carbonyl carbon and a proton from a ligand to the carbonyl oxygen.

Release of the resulting alcohol, 1-(4-phenoxyphenyl)ethanol, and regeneration of the catalyst.

This method provides a practical route for the reduction of ketones to alcohols, avoiding the need for specialized high-pressure hydrogenation equipment. wikipedia.org

Electrochemical Reactions

Electrochemical methods provide a sustainable and controlled approach to chemical transformations. For this compound and its isomers, these reactions are particularly relevant in the context of lignin (B12514952) valorization, where the compound serves as a model for key structural motifs.

Reductive Electrolytic Cleavage of Lignin β-O-4 Models

Lignin is a complex aromatic biopolymer and a promising renewable source for valuable chemicals. rsc.org Its depolymerization is a critical step in its valorization. tandfonline.com The β-O-4 (aryl ether) linkage is the most abundant type of bond in the lignin macromolecule. tandfonline.com 2-Phenoxyacetophenone (2-PAP) is frequently used as a model compound to study the cleavage of this crucial β-O-4 linkage because it mimics this structural unit. tandfonline.comtandfonline.com

Electrochemical reductive cleavage, also known as electrocatalytic hydrogenation (ECH), is a promising technique for breaking down these linkages. tandfonline.com This approach uses an electric current to drive the reduction and subsequent cleavage of the ether bond, often in sustainable solvents like deep eutectic solvents (DES). tandfonline.comtandfonline.com Copper has been identified as a cost-effective electrocatalyst with low activity towards the competing hydrogen evolution reaction (HER), making it suitable for this process. tandfonline.comtandfonline.com

Mechanism of 2-Phenoxyacetophenone Cleavage

A proposed mechanism for the thio-assisted reductive electrolytic cleavage of 2-Phenoxyacetophenone involves a one-electron reduction pathway. rsc.org In this process, the reaction is facilitated by the presence of a disulfide, such as 2,2'-dithiodiethanol, which is the disulfide form of β-mercaptoethanol. rsc.org

The key steps in the proposed mechanism are:

A one-electron reduction of the 2-Phenoxyacetophenone substrate.

Subsequent cleavage of the β-O-4 ether bond.

The electrolyte plays a critical role in this reaction. It has been found that LiBF₄ is crucial for promoting the cleavage. rsc.org The lithium ion (Li⁺), acting as a Lewis acid, is thought to favor the formation of a pinacol (B44631) byproduct and shift the equilibrium of the cleavage reaction. rsc.org When NaBF₄ was used instead, a significant portion of the substrate remained unreacted, and no pinacol was observed, highlighting the importance of the cation in the electrolyte. rsc.org In a thio-assisted system at room temperature, 2-Phenoxyacetophenone can be completely decomposed in just 1.5 hours, yielding phenol (B47542) and acetophenone (B1666503). rsc.org

| Product | Yield |

|---|---|

| Phenol | Quantitative |

| Acetophenone | Up to 80% |

Product Selectivity in Electrochemical Reductive Cleavage

The selectivity of the electrochemical reductive cleavage of 2-Phenoxyacetophenone is highly dependent on the design of the electrochemical cell. researchgate.net Studies comparing an undivided (open) cell and a membrane-divided cell have revealed significant differences in the product distribution. tandfonline.comtandfonline.com

In these experiments, 2-Phenoxyacetophenone was subjected to electrocatalytic hydrogenation (ECH) using a copper foil electrocatalyst in a deep eutectic solvent composed of ethylene (B1197577) glycol and choline (B1196258) chloride. tandfonline.comresearchgate.net

Membrane Cell: The use of a membrane cell resulted in products with a higher content of carbonyl groups. tandfonline.comresearchgate.net

Open Cell: In contrast, the open cell predominantly produced hydroxyl-end chemicals. tandfonline.comresearchgate.net

This demonstrates that by simply altering the electrochemical setup, it is possible to control the reaction pathway and selectively generate different types of chemical monomers from a lignin model compound. tandfonline.com This control over product selectivity is crucial for aiming at high-value-added products from lignin depolymerization. researchgate.net

| Electrochemical Cell Type | Predominant Product Type |

|---|---|

| Membrane Cell | Carbonyl-end chemicals |

| Open Cell | Hydroxyl-end chemicals |

Application in Lignin Depolymerization and Valorization

Lignin, a complex aromatic biopolymer, is a significant component of lignocellulosic biomass and a potential source of valuable aromatic chemicals. nih.gov However, its recalcitrant nature makes its depolymerization and valorization challenging. To better understand the cleavage of the prevalent β-O-4 ether linkages within the lignin structure, researchers often employ model compounds that represent these linkages. This compound, or more specifically its reduced alcohol form 2-phenoxy-1-phenylethanol, serves as a key model compound in such studies. rsc.org

The study of the oxidative cleavage of the β-O-4 bonds in these model compounds provides insights into potential pathways for breaking down lignin into smaller, more usable molecules. For instance, single-atom catalysts have been investigated for their efficiency in the oxidative cleavage of these bonds under low oxygen pressure. rsc.org Research has demonstrated that under optimized conditions, high conversion rates of lignin model compounds can be achieved, highlighting the potential for applying these methods to actual lignin. rsc.org

Furthermore, strategies for lignin degradation are being developed that leverage a "reverse biosynthesis" approach. This involves triggering the cleavage of β-O-4 and other linkages to produce monolignols, which are precursors to flavoring compounds. nih.govacs.org This mild method aims to preserve important oxygen functionality, offering a platform for selective lignin depolymerization. nih.govacs.org The use of photoredox conditions to initiate deoxygenative radical formation is a key aspect of this strategy, which has been successfully applied to lignin model substrates. nih.govacs.org

The table below summarizes the application of this compound and related model compounds in lignin depolymerization research.

| Research Area | Model Compound Application | Key Findings |

| Catalytic Oxidative Cleavage | Studying the cleavage of β-O-4 bonds. | High conversion of model compounds with single-atom Co catalysts under low oxygen pressure. rsc.org |

| Reverse Biosynthesis Strategy | Investigating photoredox deoxygenative radical formation for linkage cleavage. | Successful degradation of β-O-4 model substrates to monolignol precursors. nih.govacs.org |

| Electrochemical Cleavage | Understanding electrochemical reduction pathways of β-O-4 linkages. | Use in thio-assisted cathodic electrolysis to study cleavage mechanisms. |

Oxidation Reactions

Conversion to 4-Phenoxybenzoic Acid

One of the significant oxidation reactions of this compound is its conversion to 4-Phenoxybenzoic acid. This transformation is a valuable synthetic route as 4-Phenoxybenzoic acid is an important intermediate in various chemical industries. The reaction involves the oxidation of the acetyl group of this compound to a carboxylic acid group.

A common method to achieve this conversion is through the use of an aqueous solution of potassium hypochlorite (B82951) (KClO). This reagent effectively oxidizes the methyl ketone to a carboxylate, which upon acidification yields the desired carboxylic acid. The reaction is typically carried out under controlled temperature conditions to ensure selectivity and high yield. One documented procedure reports a yield of approximately 67% for this conversion. This process highlights a practical application of this compound in the synthesis of other valuable chemical compounds.

Oxidative Cleavage of Lignin Model Compounds

The oxidative cleavage of lignin model compounds is a critical area of research aimed at developing efficient methods for lignin valorization. These reactions target the breakdown of the robust ether linkages, primarily the β-O-4 linkage, which is the most abundant in the lignin polymer. The insights gained from studying the oxidative cleavage of model compounds like this compound and its derivatives are instrumental in designing catalysts and processes for converting lignin into valuable aromatic chemicals. mdpi.com

Various catalytic systems have been explored for the oxidative cleavage of C-C and C-O bonds in lignin models. For instance, single-atom cobalt catalysts have been shown to be effective for the oxidative cleavage of β-O-4 bonds in lignin model compounds under low oxygen pressure. rsc.org Another approach involves the use of an Fe(NO₃)₃·9H₂O/NaI/DMSO catalytic system for the oxidative cleavage of C(OH)-C bonds in lignin model compounds, converting them into carboxylic acids. nih.gov This method is considered green and efficient as it avoids the use of more toxic and corrosive reagents like molecular iodine. nih.gov